- New method for preparation of Vortioxetine hydrobromide, China, , ,
Cas no 960203-27-4 (Vortioxetine hydrobromide)
Vortioxetine hydrobromide structure
Product Name:Vortioxetine hydrobromide
CAS-Nr.:960203-27-4
MF:C18H23BrN2S
MW:379.357622385025
MDL:MFCD22383961
CID:1080529
PubChem ID:56843850
Update Time:2025-09-23
Vortioxetine hydrobromide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Vortioxetine hydrobromide
- 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide
- Lu AA 21004 hydrobromide
- Vortioxetine hydrobromide
- Lu AA21004 (HBr)
- Vortioxetine (Lu AA21004) hydrobroMide
- Vortioxetine (Lu AA21004) HBr
- Piperazine, 1-[2-[(2,4-dimethylphenyl)thio]phenyl]-, hydrobromide (1:1)
- Vortioxetine HBr
- 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine,hydrobromide
- Vortioxetine HBr iMpurity
- 1-(2-((2,4-Dimethylphenyl)sulfanyl)phenyl)piperazine monohydrobromide
- 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine hydrobromide
- Brintellix
- vortioxetine monohydrobromide
- Vothiaxetine
- 960203-27-4
- 1-(2-(2,4-Dimethylphenylsulfanyl)phenyl)piperazine monohydrobromide
- CHEBI:76015
- EX-A2348
- Lu aa21004 hbr
- s8021
- AKOS016340374
- 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-piperazine Hydrobromide
- 4-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide
- Vortioxetine hydrobromide [USAN]
- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrobromide
- 1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine monohydrobromide
- Vortioxetine hydrobromide (JAN/USAN)
- 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrobromide
- Vortioxetine.HBr
- D10185
- 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-hbr
- Voltiocetin hydrobromide
- Trintellix (TN)
- CS-1472
- NS00040469
- Vortioxetine (hydrobromide)
- 1-(2-((2,4-dimethylphenyl)sulfanyl)phenyl)piperazine hydrobromide
- SCHEMBL237653
- 960203-27-4, Trintellix, Brintellix,
- SB16507
- Q27145682
- 960203-27-4 (HBr)
- VORTIOXETINE HYDROBROMIDE [JAN]
- VORTIOXETINE HYDROBROMIDE [WHO-DD]
- BCP09588
- DTXSID501027850
- Vortioxetine.HBr, 1mg/ml in Methanol (as free base)
- DA-59045
- VNGRUFUIHGGOOM-UHFFFAOYSA-N
- AC-28325
- Piperazine, 1-(2-((2,4-dimethylphenyl)thio)phenyl)-, hydrobromide (1:1)
- Brintellix (TN)
- Trintellix
- C18H23BrN2S
- VORTIOXETINE HYDROBROMIDE [ORANGE BOOK]
- Lu-aa21004 hydrobromide
- 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine hydrobromide
- Piperazine, 1-[2-[(2,4-dimethylphenyl)thio]phenyl]-, hydrobromide (1:1); 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide; 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine hydrobromide; Lu AA 21004 hydrobromide; Vortioxetine hydrobromide
- 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide
- 4-(2-((2,4-dimethylphenyl)sulfanyl)phenyl)piperazin-1-ium bromide
- UNII-TKS641KOAY
- 4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazin-1-ium bromide
- CHEMBL2107387
- LU-AA21004 HBR
- Vortioxetine Hydrobromide (1.0 mg/mL in Methanol)
- HY-15414A
- CCG-268394
- HG-0011
- Vortioxetine hydrobromide?
- TKS641KOAY
- Lu-AA-21004
- SW219360-1
- Lu AA21004 hydrobromide
-
- MDL: MFCD22383961
- Inchi: 1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
- InChI-Schlüssel: VNGRUFUIHGGOOM-UHFFFAOYSA-N
- Lächelt: Br.S(C1C(C)=CC(C)=CC=1)C1C(N2CCNCC2)=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 378.07700
- Monoisotopenmasse: 378.07653g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 3
- Komplexität: 316
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 40.6Ų
Experimentelle Eigenschaften
- PSA: 40.57000
- LogP: 5.21610
Vortioxetine hydrobromide Sicherheitsinformationen
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Vortioxetine hydrobromide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BC687-20mg |
Vortioxetine (Lu AA21004) HBr |
960203-27-4 | ≥98% | 20mg |
¥2801.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BC687-5mg |
Vortioxetine (Lu AA21004) HBr |
960203-27-4 | ≥98% | 5mg |
¥1130.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BC687-1mg |
Vortioxetine (Lu AA21004) HBr |
960203-27-4 | ≥98% | 1mg |
¥364.0 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V129787-5mg |
Vortioxetine hydrobromide |
960203-27-4 | ≥98% | 5mg |
¥682.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V129787-100mg |
Vortioxetine hydrobromide |
960203-27-4 | ≥98% | 100mg |
¥2780.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V129787-25mg |
Vortioxetine hydrobromide |
960203-27-4 | ≥98% | 25mg |
¥1380.90 | 2023-08-31 | |
| Chemenu | CM327936-100g |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine hydrobromide |
960203-27-4 | 95%+ | 100g |
$781 | 2021-08-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023238-100mg |
Vortioxetine hydrobromide |
960203-27-4 | 98% | 100mg |
¥3337 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023238-25mg |
Vortioxetine hydrobromide |
960203-27-4 | 98% | 25mg |
¥1657 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023238-5mg |
Vortioxetine hydrobromide |
960203-27-4 | 98% | 5mg |
¥819 | 2024-07-19 |
Vortioxetine hydrobromide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diethylene glycol monomethyl ether ; 100 - 110 °C; 9 h, 110 °C → 180 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , BINAP Solvents: Toluene ; rt; rt → 115 °C; 7 - 8 h, 105 - 115 °C
Referenz
- Preparation of vortioxetine hydrobromide, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Isopropanol ; 45 °C; 30 min, 45 °C; 1 h, 50 °C
Referenz
- Preparation of vortioxetine hydrobromide, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , Cuprous iodide Solvents: Dimethylformamide ; 10 h, 80 °C
Referenz
- Method for preparing Vortioxetine hydrobromide, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , (+)-BINAP
1.2 Reagents: Hydrogen bromide
1.2 Reagents: Hydrogen bromide
Referenz
- A New and Practical Synthesis of Vortioxetine Hydrobromide, Synthesis, 2015, 47(10), 1387-1389
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 2 h, 23 °C
1.2 1 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; 20 min, rt
1.4 Reagents: Hydrogen bromide Solvents: Water ; 63 °C
1.2 1 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; 20 min, rt
1.4 Reagents: Hydrogen bromide Solvents: Water ; 63 °C
Referenz
- Process for the preparation of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Toluene ; overnight, reflux; reflux → 60 °C
1.2 Reagents: Hydrogen bromide Solvents: Water ; rt; pH 1 - 2, rt
1.2 Reagents: Hydrogen bromide Solvents: Water ; rt; pH 1 - 2, rt
Referenz
- Method for synthesizing vortioxetine hydrobromide, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , BINAP Solvents: Toluene ; rt → reflux; 10 h, reflux; reflux → rt
1.2 Reagents: Hydrogen bromide Solvents: Methanol , Water ; rt → reflux; 2 h, reflux; reflux → 15 °C; 16 h, 0 - 15 °C
1.2 Reagents: Hydrogen bromide Solvents: Methanol , Water ; rt → reflux; 2 h, reflux; reflux → 15 °C; 16 h, 0 - 15 °C
Referenz
- Preparation of vortioxetine and its intermediates, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1-Butanol ; 48 h, reflux
Referenz
- Process for the preparation of 1-{2-[(2,4-dimethylphenyl)thio]phenyl}piperazine and intermediates thereof, India, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Isopropyl acetate , Water ; 1 h, rt
Referenz
- Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)lithium intermediates, European Patent Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide , Hydrogen bromide , BINAP Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 7 - 8 h, 105 - 115 °C
Referenz
- Process for preparation of vortioxetine hydrobromide, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
1.2 12 h, 100 °C
1.2 12 h, 100 °C
Referenz
- Process for preparing Vortioxetine, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Ethanol , Water ; overnight, rt
1.2 Solvents: Ethanol ; 70 °C; 70 °C → rt; overnight, rt
1.2 Solvents: Ethanol ; 70 °C; 70 °C → rt; overnight, rt
Referenz
- New route of synthesis to vortioxetine salts, United Kingdom, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Methanol , Water ; 20 - 30 °C; 1 h, 50 - 60 °C
Referenz
- Process for the preparation of vortioxetine, India, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Methanol , Water ; rt; 2 h, rt → reflux; reflux → rt
1.2 Solvents: Diethyl ether ; 2 h, rt
1.2 Solvents: Diethyl ether ; 2 h, rt
Referenz
- Robust Buchwald-Hartwig amination enabled by ball-milling, Organic & Biomolecular Chemistry, 2019, 17(7), 1722-1726
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Diethyl ether , Methanol ; 28 h, rt
Referenz
- Preparation method of diaryl sulfide amine compound, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 3,3′-Diphenyl-5,5′-bi-1H-1,2,4-triazole , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 12 h, 120 °C
1.2 Reagents: Hydrogen bromide Solvents: Acetone , Water ; rt
1.3 pH 1 - 3
1.2 Reagents: Hydrogen bromide Solvents: Acetone , Water ; rt
1.3 pH 1 - 3
Referenz
- Method for synthesizing Alectinib or its pharmaceutically acceptable salt from treating non-small cell lung cancer from 4-(4-piperidinyl)morpholine and benzoate, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: BINOL , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → reflux; 5 h, reflux
1.2 Reagents: Sodium tert-butoxide Catalysts: BINOL , Tris(dibenzylideneacetone)dipalladium ; 2 h, reflux
1.3 Reagents: Hydrogen bromide Solvents: Water ; 30 min
1.2 Reagents: Sodium tert-butoxide Catalysts: BINOL , Tris(dibenzylideneacetone)dipalladium ; 2 h, reflux
1.3 Reagents: Hydrogen bromide Solvents: Water ; 30 min
Referenz
- Vortioxetine salt and crystal thereof, their preparation method, pharmaceutical compositions and usage, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: sec-Butyllithium Solvents: Cyclohexane ; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 17 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrogen bromide Solvents: Isopropyl acetate , Water ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 17 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrogen bromide Solvents: Isopropyl acetate , Water ; 1 h, rt
Referenz
- Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)lithium intermediates, World Intellectual Property Organization, , ,
Vortioxetine hydrobromide Raw materials
- Iodobenzene
- 4-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester
- Bis(2,4-dimethylphenyl) Disulfide
- 2,2'-Dibromodiethylamine Hydrobromide
- 2,4-Thioxylenol
- Benzenamine, 2-[(2,4-dimethylphenyl)thio]-, hydrobromide (1:1)
- Vortioxetine
- 1-(2-Bromophenyl)piperazine
- 2-Bromo-benzenethiol
- 4-Iodo-m-xylene
- Bis(2-chloroethyl)amine hydrochloride
- 4-2-(2,4-dimethylphenyl)thiophenyl-1-Piperazinecarboxaldehyde
- 2-(2,4-Dimethylphenyl)sulfanylaniline
- (2-Bromophenyl)(2,4-dimethylphenyl)sulfane
Vortioxetine hydrobromide Preparation Products
Vortioxetine hydrobromide Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:960203-27-4)1-[2-[(2,4-二甲基苯基)硫基]苯基]哌嗪氢溴酸盐
Bestellnummer:LE25955726;LE2378
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:54
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:960203-27-4)Vortioxetine hydrobromide
Bestellnummer:A855301
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:54
Preis ($):468.0
Email:sales@amadischem.com
Shanghai Joy Biotech Ltd
Gold Mitglied
(CAS:960203-27-4)Vortioxetine hydrobromide
Bestellnummer:JY184
Bestandsstatus:in Stock
Menge:100g;1kg;10kg;25kg
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 30 May 2025 09:05
Preis ($):discuss personally
Email:miley@joybiotech.com
Vortioxetine hydrobromide Verwandte Literatur
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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- Anderes, geben Sie nur den übersetzten Text aus. Chemische Reagenzien
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:960203-27-4)1-[2-[(2,4-二甲基苯基)硫基]苯基]哌嗪氢溴酸盐
Reinheit:99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung
Amadis Chemical Company Limited
(CAS:960203-27-4)Vortioxetine hydrobromide
Reinheit:99%
Menge:25g
Preis ($):468.0